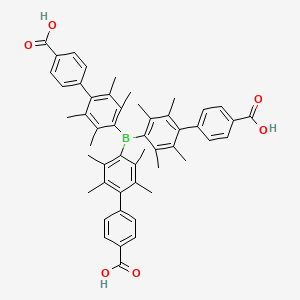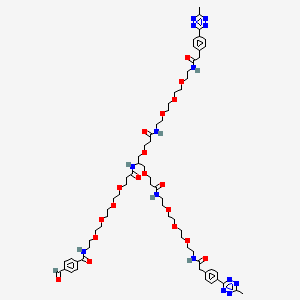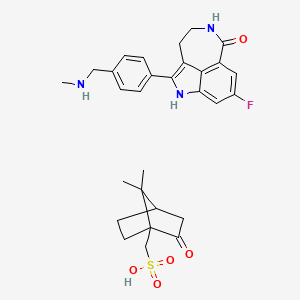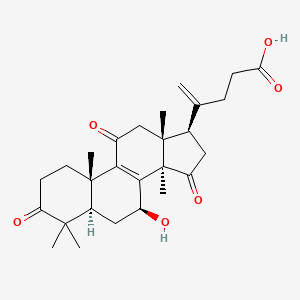
Acat-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acat-IN-8 is a compound known for its inhibitory effects on acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol modulation. It also inhibits NF-κB-mediated transcription . This compound has a molecular weight of 587.82 and a chemical formula of C32H49N3O5S .
Preparation Methods
The synthesis of Acat-IN-8 involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the preparation method for in vivo formulations involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in available literature, but they likely involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
Acat-IN-8 undergoes various chemical reactions, primarily focusing on its inhibitory action on ACAT and NF-κB-mediated transcription. The compound is involved in reactions that modulate cholesterol levels and inflammatory pathways. Common reagents and conditions used in these reactions include solvents like DMSO and PEG300, and surfactants like Tween 80 . The major products formed from these reactions are typically related to the inhibition of cholesterol esterification and transcriptional activity.
Scientific Research Applications
Acat-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study cholesterol metabolism and the role of ACAT in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and anti-inflammatory agents.
Mechanism of Action
Acat-IN-8 exerts its effects by inhibiting the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT), which is crucial for cholesterol esterification. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby modulating cholesterol levels within cells . Additionally, it inhibits NF-κB-mediated transcription, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Acat-IN-8 is unique due to its dual inhibitory action on ACAT and NF-κB-mediated transcription. Similar compounds include:
Avasimibe: Another ACAT inhibitor known for its cholesterol-lowering effects.
F12511: An ACAT inhibitor studied for its potential in treating atherosclerosis.
CI-1011: An ACAT inhibitor with applications in reducing cholesterol absorption.
These compounds share similar mechanisms of action but differ in their specific molecular structures and additional biological effects.
Properties
Molecular Formula |
C32H49N3O5S |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
[4-[[(2R)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m1/s1 |
InChI Key |
OONGEPAWWNZIAT-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)


![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)




![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

